molecular formula C15H14N2O4 B14917400 (2S,4R)-4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid

(2S,4R)-4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B14917400
M. Wt: 286.28 g/mol
InChI Key: RKTLPZKLLRRSPC-MFKMUULPSA-N
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Description

(2S,4R)-4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a quinoline moiety attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of aniline derivatives with malonic acid equivalents to form the quinoline moiety . The pyrrolidine ring can be introduced through cyclization reactions involving suitable precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinoline-2-carboxylic acid derivatives, while reduction of the carbonyl group may produce quinoline-2-methanol derivatives.

Scientific Research Applications

(2S,4R)-4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Shares the quinoline moiety but lacks the pyrrolidine ring.

    Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring but lacks the quinoline moiety.

    4-Hydroxyquinoline: Similar in structure but lacks the carboxylic acid and pyrrolidine components.

Uniqueness

(2S,4R)-4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the quinoline and pyrrolidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H14N2O4/c18-10-7-13(15(20)21)17(8-10)14(19)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,10,13,18H,7-8H2,(H,20,21)/t10-,13+/m1/s1

InChI Key

RKTLPZKLLRRSPC-MFKMUULPSA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)C2=NC3=CC=CC=C3C=C2)O

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

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